molecular formula C18H28N2O4 B6049487 (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol

(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol

Cat. No. B6049487
M. Wt: 336.4 g/mol
InChI Key: NOIDCMJLERRHAZ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol, also known as S-(+)-Et-AMPA, is a chemical compound that belongs to the class of pyrrolidinol derivatives. It is a highly potent and selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. S-(+)-Et-AMPA has been extensively studied for its potential use as a research tool in the field of neuroscience.

Mechanism of Action

(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA is a highly potent and selective agonist of the AMPA receptor. It binds to the receptor and activates it, leading to the influx of calcium ions into the cell and the depolarization of the membrane potential. This activation of the AMPA receptor is responsible for the fast excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects
(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic transmission and plasticity, leading to improved learning and memory. It has also been shown to have neuroprotective effects against various insults, such as ischemia and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA is its high potency and selectivity for the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in various physiological and pathological processes. However, one limitation of (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA in scientific research. One area of interest is the development of new drugs that target the AMPA receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the AMPA receptor in aging and age-related cognitive decline. Finally, the use of (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA in combination with other drugs or therapies may lead to new insights into the treatment of various neurological disorders.

Synthesis Methods

The synthesis of (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA involves several steps, starting from commercially available starting materials. The first step is the protection of the hydroxyl group of the 4-methoxybenzoic acid with a methoxymethyl (MOM) group. The second step is the conversion of the MOM-protected acid to the corresponding acid chloride, which is then reacted with (S)-4-(4-hydroxybutyl)pyrrolidin-3-one to give the amide intermediate. The final step involves the deprotection of the MOM group and the introduction of the ethyl group to give (3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA.

Scientific Research Applications

(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol(+)-Et-AMPA has been used extensively in scientific research to study the AMPA receptor and its role in various physiological and pathological processes. The compound has been used to investigate the structure and function of the AMPA receptor, as well as its role in synaptic plasticity, learning, and memory.

properties

IUPAC Name

[(3S,4S)-3-[ethyl(4-hydroxybutyl)amino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-3-19(10-4-5-11-21)16-12-20(13-17(16)22)18(23)14-6-8-15(24-2)9-7-14/h6-9,16-17,21-22H,3-5,10-13H2,1-2H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIDCMJLERRHAZ-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C1CN(CC1O)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCCO)[C@H]1CN(C[C@@H]1O)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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